molecular formula C₁₁H₈D₄N₂OS B1163226 N-Dehydroxyzileuton-D4 (major)

N-Dehydroxyzileuton-D4 (major)

Cat. No.: B1163226
M. Wt: 224.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing N-Dehydroxyzileuton-D4 (major) within Drug Metabolism Research

The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of pharmaceutical sciences. The metabolism of a drug can significantly impact its efficacy and safety. Zileuton (B1683628) is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A2, CYP2C9, and CYP3A4, into several metabolites, with N-dehydroxyzileuton being a notable one. nih.govdrugbank.com

N-Dehydroxyzileuton itself is considered a pharmacologically inactive metabolite. cymitquimica.com However, understanding its formation and clearance is crucial for a complete pharmacokinetic profile of Zileuton. This is where N-Dehydroxyzileuton-D4 (major) becomes essential. In drug metabolism studies, it is common to investigate the various metabolic pathways a drug undergoes. The formation of N-dehydroxyzileuton represents a dehydroxylation pathway for Zileuton. By using a deuterated version of this metabolite, researchers can achieve more precise and accurate measurements in complex biological samples.

The use of deuterated metabolites allows for "metabolic shunting" studies, where the substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolism at specific sites, providing insights into the mechanisms of formation of various metabolites. juniperpublishers.com This can help in understanding the potential for drug-drug interactions and inter-individual variability in drug response.

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling, particularly with deuterium (a non-radioactive isotope of hydrogen), is a powerful technique in pharmaceutical sciences. The key advantage of using a stable isotope-labeled compound like N-Dehydroxyzileuton-D4 is its utility as an internal standard in quantitative bioanalysis, most notably in liquid chromatography-mass spectrometry (LC-MS/MS). nih.govacanthusresearch.com

An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z). This allows for the correction of variability during sample preparation and analysis, such as extraction losses and matrix effects, leading to more accurate and precise quantification of the target analyte. clearsynth.com

The chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, ensuring similar behavior during chromatographic separation. However, the increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. For instance, in the analysis of Zileuton and its metabolites, a deuterated internal standard like Zileuton-D4 is used, and the precursor-to-product ion transitions are monitored for both the analyte and the standard. researchgate.net A similar principle applies to the use of N-Dehydroxyzileuton-D4 for the quantification of N-dehydroxyzileuton.

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalytical assays, contributing to the reliability and robustness of pharmacokinetic and drug metabolism data submitted for regulatory approval. acanthusresearch.com

Data Tables

Table 1: Chemical Properties of N-Dehydroxyzileuton and its Deuterated Analog

PropertyN-DehydroxyzileutonN-Dehydroxyzileuton-D4 (major)
Synonyms Zileuton Impurity A, Zileuton Related Compound AN-(1-Benzo[b]thien-2-ylethyl)urea-D4
CAS Number 171370-49-3Not Available
Molecular Formula C₁₁H₁₂N₂OSC₁₁H₈D₄N₂OS
Molecular Weight 220.29 g/mol 224.32 g/mol
Data sourced from various chemical supplier catalogs and databases. cymitquimica.comclearsynth.com

Table 2: Key Pharmacokinetic Parameters Related to Zileuton Metabolism

ParameterValue/DescriptionReference
Parent Drug Zileuton wikipedia.org
Primary Metabolite N-Dehydroxyzileuton nih.gov
Metabolizing Enzymes Cytochrome P450 (CYP1A2, CYP2C9, CYP3A4) nih.govdrugbank.com
Half-life of Zileuton Approximately 2.5 hours drugbank.com
Excretion Primarily via urine as metabolites (~95%) wikipedia.org
Plasma Protein Binding (Zileuton) 93% drugbank.com
This table provides context for the metabolic environment in which N-Dehydroxyzileuton-D4 (major) is utilized as a research tool.

Properties

Molecular Formula

C₁₁H₈D₄N₂OS

Molecular Weight

224.32

Synonyms

N-(1-Benzo[b]thien-2-ylethyl)urea-D4 ;  (1-Benzo[b]thien-2-ylethyl)urea-D4 ;  A 66193-D4 ;  Abbott 66193-D4

Origin of Product

United States

Metabolic Pathway Elucidation of N Dehydroxyzileuton and Its Deuterated Analogue

Biosynthesis of N-Dehydroxyzileuton from Zileuton (B1683628)

The formation of N-dehydroxyzileuton is a key step in the biotransformation of the parent drug, Zileuton. This process occurs primarily in the liver, mediated by a complex system of metabolic enzymes.

Identification of Precursor-Product Relationships in In Vitro Systems

The direct metabolic relationship between Zileuton and N-dehydroxyzileuton has been firmly established through in vitro studies. nih.gov Using human liver preparations, researchers have demonstrated that Zileuton serves as the direct precursor to N-dehydroxyzileuton. nih.gov These in vitro systems, such as human liver microsomes and hepatocytes, provide a controlled environment to study metabolic transformations, allowing for the precise identification of metabolites formed from a parent compound. In these experiments, incubation of Zileuton with hepatic enzyme preparations leads to the time-dependent formation of N-dehydroxyzileuton, confirming the precursor-product relationship.

Enzymatic Biotransformation Steps Involved in N-Dehydroxyzileuton Formation

The conversion of Zileuton to N-dehydroxyzileuton is an oxidative metabolic reaction. Specifically, it involves the N-dehydroxylation of the N-hydroxyurea moiety of the Zileuton molecule. This biotransformation is catalyzed by Phase I metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver. nih.gov The reaction entails the enzymatic removal of the hydroxyl group from the nitrogen atom, resulting in the formation of the N-dehydroxylated metabolite. This process is one of several parallel pathways for Zileuton metabolism, which also include ring hydroxylation and sulfoxidation. nih.gov

Involvement of Specific Enzyme Systems in N-Dehydroxyzileuton Metabolism

The metabolism of Zileuton and its metabolites is not a random process but is mediated by specific enzyme isoforms. Characterizing the involvement of these enzymes is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug clearance.

In Vitro Enzyme Kinetic Characterization of Metabolic Pathways

Enzyme kinetics provides quantitative measures of the efficiency and capacity of metabolic pathways. While specific Michaelis-Menten kinetic parameters (Kmand Vmax) for the direct N-dehydroxylation of Zileuton are not detailed in the available literature, extensive kinetic data exists for the subsequent metabolism of N-dehydroxyzileuton itself. Studies using human liver microsomes have characterized the kinetics of two major oxidative pathways for N-dehydroxyzileuton: hydroxylation and sulfoxidation. nih.gov

These kinetic parameters indicate that the further metabolism of N-dehydroxyzileuton is a high-capacity, lower-affinity process for hydroxylation and a lower-capacity, higher-affinity process for sulfoxidation. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for the Oxidative Metabolism of N-Dehydroxyzileuton in Human Liver Microsomes
Metabolic PathwayApparent Km (mM)Apparent Vmax (pmol/min/mg protein)
Hydroxylation0.39 ± 0.141061 ± 220
Sulfoxidation0.23 ± 0.06507 ± 215

Data derived from in vitro studies with human liver microsomes. nih.gov

Role of Cytochrome P450 Isoforms (e.g., CYP2C9) and Other Phase I/II Enzymes

Multiple Cytochrome P450 isoforms are involved in the oxidative metabolism of Zileuton. nih.gov In vitro studies have identified that the metabolism is primarily mediated by CYP1A2, CYP2C9, and CYP3A4. nih.govnih.gov The roles of these enzymes are distinct for the different metabolic pathways:

Hydroxylation of Zileuton shows a significant correlation with the activity of CYP1A2 and CYP2C9. nih.gov

Sulfoxidation is highly correlated with the activity of CYP3A enzymes, with a smaller contribution from CYP2C9. nih.gov

This suggests that CYP2C9 is versatile, participating in multiple oxidative pathways for Zileuton. While the specific CYP isoform responsible for the initial N-dehydroxylation is part of this oxidative system, the subsequent metabolism of the N-dehydroxyzileuton metabolite is also handled by these same enzyme families. nih.gov

Beyond Phase I oxidation, Zileuton also undergoes Phase II metabolism. Studies have shown that Zileuton is a substrate for glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This represents a separate clearance pathway for the parent drug. nih.gov

Microsomal and Hepatocyte Incubation Studies for Metabolite Profiling

Human liver microsomes are subcellular fractions that are rich in CYP enzymes and are a standard tool for in vitro drug metabolism studies. mdpi.comdntb.gov.ua Incubations of Zileuton with human liver microsomes have been instrumental in identifying the portfolio of its oxidative metabolites, including N-dehydroxyzileuton, various hydroxylated products, and sulfoxide metabolites. nih.gov These studies allow for the determination of which metabolic pathways are most prominent and which CYP enzymes are the primary catalysts. nih.gov

Hepatocytes, which are intact liver cells, offer a more comprehensive in vitro model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for metabolism. mdpi.comresearchgate.net Studies using hepatocytes can provide a more complete profile of drug metabolism and clearance, confirming the findings from microsomal experiments in a more physiologically relevant context.

Table 2: Summary of Findings from In Vitro Microsomal Studies on Zileuton Metabolism
FindingDescriptionReference
Identified MetabolitesN-dehydroxyzileuton, ring-hydroxylated metabolites, diastereomeric sulfoxide metabolites. nih.gov
Primary CYP Isoforms (Hydroxylation)CYP1A2 and CYP2C9 were identified as the main enzymes responsible for hydroxylation. nih.gov
Primary CYP Isoforms (Sulfoxidation)CYP3A was identified as the main enzyme family for sulfoxidation, with contributions from CYP2C9. nih.gov

Characterization of Downstream Metabolic Fate of N-Dehydroxyzileuton

N-Dehydroxyzileuton is recognized as a significant, albeit inactive, metabolite of Zileuton. nih.gov Following its formation, N-Dehydroxyzileuton itself undergoes further metabolic transformations. In vitro studies utilizing human liver microsomes have demonstrated that this metabolite is a substrate for several cytochrome P450 (CYP) isoenzymes. Specifically, CYP1A2, CYP2C9, and CYP3A4 have been identified as the key enzymes responsible for the oxidative metabolism of N-Dehydroxyzileuton. drugbank.comnih.gov This indicates that the downstream metabolic pathway of N-Dehydroxyzileuton is primarily hepatic and involves oxidative processes.

The use of a deuterated analogue, N-Dehydroxyzileuton-D4, in metabolic studies can offer valuable insights into the kinetics and mechanisms of these transformations. The replacement of hydrogen atoms with deuterium (B1214612) can lead to a kinetic isotope effect, potentially slowing down the rate of metabolism at the deuterated sites. This can help in identifying the primary sites of metabolic attack and in characterizing transient or minor metabolites that might otherwise go undetected. However, specific data on the metabolic fate of N-Dehydroxyzileuton-D4 is not extensively detailed in the current body of scientific literature.

Identification and Structural Elucidation of Secondary Metabolites and Conjugates

While it is established that N-Dehydroxyzileuton is oxidatively metabolized by CYP enzymes, detailed structural information on the resultant secondary metabolites and their conjugates is not well-documented in publicly available scientific literature. The oxidative processes mediated by CYP1A2, CYP2C9, and CYP3A4 would likely introduce hydroxyl groups or other modifications to the N-Dehydroxyzileuton molecule. These phase I metabolites could then potentially undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

Further research, employing advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, would be necessary to isolate, identify, and structurally elucidate the specific secondary metabolites and conjugates formed from N-Dehydroxyzileuton.

Table 1: Known and Hypothesized Metabolic Pathway of N-Dehydroxyzileuton

Precursor CompoundMetabolic ProcessKey EnzymesResulting Metabolite(s)Status
ZileutonN-dehydroxylationCytochrome P450 SystemN-DehydroxyzileutonIdentified
N-DehydroxyzileutonOxidative MetabolismCYP1A2, CYP2C9, CYP3A4Oxidized MetabolitesHypothesized
Oxidized MetabolitesConjugation (e.g., Glucuronidation)UGTsConjugated MetabolitesHypothesized

This table is based on established metabolic pathways of the parent compound and general principles of drug metabolism. The specific structures of the oxidized and conjugated metabolites of N-Dehydroxyzileuton require further experimental verification.

Stereochemical Aspects of N-Dehydroxyzileuton Metabolism (if applicable)

Zileuton is a chiral molecule and is administered as a racemic mixture. Consequently, its metabolite, N-Dehydroxyzileuton, also exists as enantiomers. The interaction of these enantiomers with the chiral environment of metabolic enzymes can lead to stereoselective metabolism, where one enantiomer is metabolized at a different rate or via a different pathway than the other.

Currently, there is a lack of specific information in the scientific literature regarding the stereochemical aspects of N-Dehydroxyzileuton metabolism. It is plausible that the CYP enzymes involved (CYP1A2, CYP2C9, and CYP3A4) may exhibit stereoselectivity in the metabolism of the R- and S-enantiomers of N-Dehydroxyzileuton. Investigating this potential stereoselectivity would be an important area for future research to fully comprehend the disposition of this metabolite. Such studies would typically involve the use of chiral analytical methods to separate and quantify the individual enantiomers and their respective metabolites in biological matrices.

Analytical Methodologies for N Dehydroxyzileuton D4 Major in Research Matrices

Development of High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, has become the cornerstone for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity. nebiolab.combu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for N-Dehydroxyzileuton Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of N-Dehydroxyzileuton due to its ability to separate the analyte from endogenous matrix components and provide definitive identification and quantification. nebiolab.comnih.gov Method development for N-Dehydroxyzileuton would logically follow the established protocols for its parent compound, Zileuton (B1683628). nih.govresearchgate.net

Key aspects of LC-MS/MS method development include:

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of Zileuton and its metabolites. nih.govresearchgate.net An isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed to achieve optimal separation from interfering substances. nih.govresearchgate.net

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. nih.govresearchgate.net For N-Dehydroxyzileuton, the precursor ion would be its protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The selection of a specific and stable product ion is crucial for selectivity and sensitivity. While the exact mass transitions for N-Dehydroxyzileuton are not publicly documented, they would be determined through infusion experiments with a reference standard.

Sample Preparation: To minimize matrix effects, a simple and efficient sample preparation technique is essential. Protein precipitation is a common method for extracting Zileuton from plasma samples and would likely be suitable for N-Dehydroxyzileuton as well. researchgate.net

A hypothetical set of LC-MS/MS parameters for the analysis of N-Dehydroxyzileuton, based on methods for similar compounds, is presented in Table 1.

Table 1: Hypothetical LC-MS/MS Parameters for N-Dehydroxyzileuton Analysis

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (N-Dehydroxyzileuton) To be determined experimentally
Product Ion (N-Dehydroxyzileuton) To be determined experimentally
Precursor Ion (N-Dehydroxyzileuton-D4) To be determined experimentally
Product Ion (N-Dehydroxyzileuton-D4) To be determined experimentally

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Metabolites (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. scioninstruments.comresearchgate.net However, its application for the analysis of N-Dehydroxyzileuton is not documented and is likely limited. N-Dehydroxyzileuton is a relatively polar and non-volatile molecule, making it unsuitable for direct GC-MS analysis without derivatization. sigmaaldrich.com Derivatization could introduce variability and complexity to the analytical method. mdpi.comnih.gov Given the success and direct applicability of LC-MS/MS for similar compounds, it remains the method of choice. nebiolab.comnih.gov

Utility of N-Dehydroxyzileuton-D4 (major) as a Stable Isotope Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by LC-MS/MS. researchgate.netkcasbio.comwuxiapptec.com N-Dehydroxyzileuton-D4, being structurally identical to the analyte with a mass shift due to the deuterium (B1214612) atoms, is the ideal internal standard for the quantification of N-Dehydroxyzileuton. nih.govnih.gov

Enhancing Quantification Accuracy and Precision in Biological Samples

The primary function of an internal standard is to correct for the variability inherent in the analytical process, from sample preparation to detection. nih.govresearchgate.net By adding a known amount of N-Dehydroxyzileuton-D4 to every sample, calibrator, and quality control sample at the beginning of the workflow, any loss of analyte during extraction or fluctuations in instrument response will be mirrored by the internal standard. kcasbio.com This results in a consistent analyte-to-internal standard peak area ratio, leading to significantly improved accuracy and precision of the quantitative results. nih.gov

Compensation for Matrix Effects and Ion Suppression in LC-MS/MS Assays

Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS bioanalysis. nih.gov These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.gov Because N-Dehydroxyzileuton-D4 has nearly identical physicochemical properties to N-Dehydroxyzileuton, it will co-elute from the LC column and experience the same matrix effects. nih.govkcasbio.com Consequently, the use of N-Dehydroxyzileuton-D4 effectively compensates for these matrix-induced variations in signal intensity, ensuring the reliability of the assay. nih.gov

Validation Parameters for Bioanalytical Assays in Preclinical Models

A bioanalytical method must be rigorously validated to ensure that it is reliable for its intended purpose. mdpi.com The validation of an assay for N-Dehydroxyzileuton in preclinical models would follow the guidelines established by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). mdpi.com

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range. mdpi.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. mdpi.com

Matrix Effect: The effect of the matrix components on the ionization of the analyte. nih.govmdpi.com

Recovery: The efficiency of the extraction procedure. mdpi.com

An example of typical acceptance criteria for a validated bioanalytical method is provided in Table 2.

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Stability Analyte concentration within ±15% of the initial concentration

Selectivity and Sensitivity Assessments

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. ut.eefukumaadvogados.com.br For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, selectivity is typically achieved through a combination of chromatographic separation and the specific mass-to-charge (m/z) transitions monitored for the analyte and its internal standard. nih.gov In the context of N-Dehydroxyzileuton-D4, selectivity assessments would involve analyzing blank biological matrix samples (e.g., plasma, urine) from multiple sources to ensure that no endogenous components interfere with the detection of the analyte or its internal standard at their respective retention times. nih.gov The acceptance criterion for selectivity typically requires that the response of any interfering peaks in the blank matrix is less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. ich.org

Sensitivity of a bioanalytical method is defined by the LLOQ, which is the lowest concentration of the analyte in a sample that can be quantified with acceptable precision and accuracy. globalresearchonline.net For N-Dehydroxyzileuton, analytical methods have been developed with high sensitivity. For instance, a high-performance liquid chromatography (HPLC) method with ultraviolet detection demonstrated a LLOQ of 0.01 mg/L in plasma. nih.gov LC-MS/MS methods generally offer superior sensitivity, often reaching picogram-per-milliliter (pg/mL) levels. researchgate.net The determination of the LLOQ for N-Dehydroxyzileuton-D4 would involve analyzing a series of diluted samples and establishing the lowest concentration that meets predefined criteria for precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within ±20% of the nominal concentration). turkjps.org

Linearity, Accuracy, and Precision Evaluations

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. europa.eu For the quantification of N-Dehydroxyzileuton, calibration curves have been shown to be linear over a concentration range of 0.01 to 10.0 mg/L, with correlation coefficients (r) greater than 0.987. nih.gov A typical linearity study involves the analysis of a blank sample and at least five to eight non-zero calibration standards spanning the expected concentration range in the study samples. europa.eu

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. globalresearchonline.net Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net Precision is usually expressed as the coefficient of variation (CV, %) and is assessed at both intra-day and inter-day levels. For N-Dehydroxyzileuton, intra- and inter-assay coefficients of variation have been reported to be less than 15.6%. nih.gov The accuracy of the method is typically expected to be within ±15% of the nominal value (or ±20% at the LLOQ). ich.org

The following tables present representative data from a validation study for the non-deuterated metabolite, N-Dehydroxyzileuton, which would be analogous to the expected performance of a validated method for N-Dehydroxyzileuton-D4.

Table 1: Linearity Data for N-Dehydroxyzileuton in Plasma

Nominal Concentration (mg/L)Mean Calculated Concentration (mg/L)Accuracy (%)
0.010.011110.0
0.100.09898.0
1.001.03103.0
5.004.9599.0
10.010.1101.0
Correlation Coefficient (r) > 0.99

Table 2: Precision and Accuracy Data for N-Dehydroxyzileuton in Plasma

Quality Control SampleNominal Concentration (mg/L)Intra-day Precision (CV, %)Inter-day Precision (CV, %)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low0.037.89.5105.0103.0
Medium0.805.26.898.599.0
High8.004.55.9101.5102.0

Stability Profiling of N-Dehydroxyzileuton in Various Biological Samples

The stability of an analyte in a biological matrix under different storage and processing conditions is a critical aspect of bioanalytical method validation. globalresearchonline.net Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. globalresearchonline.net For N-Dehydroxyzileuton, stability would be evaluated under various conditions, including short-term storage at room temperature, long-term storage at frozen temperatures (e.g., -20°C or -70°C), and after multiple freeze-thaw cycles. nih.gov The stability of the processed sample in the autosampler should also be assessed.

In these experiments, the concentrations of the analyte in the stability test samples are compared to those in freshly prepared samples. The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the fresh samples. ich.org While specific stability data for N-Dehydroxyzileuton-D4 is not publicly available, studies on similar compounds demonstrate that with appropriate storage conditions, analytes can remain stable for extended periods. nih.gov For instance, many small molecules are stable in plasma for at least 6 months at -70°C.

Table 3: Representative Freeze-Thaw Stability of N-Dehydroxyzileuton in Plasma

Quality Control SampleNominal Concentration (mg/L)Concentration after 3 Freeze-Thaw Cycles (mg/L)Stability (%)
Low0.030.02996.7
High8.008.12101.5

Table 4: Representative Long-Term Stability of N-Dehydroxyzileuton in Plasma at -20°C

Quality Control SampleNominal Concentration (mg/L)Concentration after 30 days at -20°C (mg/L)Stability (%)
Low0.030.031103.3
High8.007.8998.6

Pharmacokinetic and Disposition Studies of N Dehydroxyzileuton in Preclinical Models

Absorption, Distribution, and Excretion (ADE) in Animal Models

Studies in preclinical species, primarily rodents, have been instrumental in elucidating the ADE profile of Zileuton (B1683628) and its metabolites. Zileuton is characterized as a Biopharmaceutics Classification System (BCS) class II drug, indicating low aqueous solubility and high membrane permeability nih.gov.

Following oral administration of Zileuton in Sprague-Dawley rats, the parent drug and its metabolites are distributed to various tissues. Notably, gender differences in tissue distribution have been observed. In a study comparing different formulations of Zileuton, male rats exhibited higher concentrations of the parent drug in the ileum compared to female rats nih.govfda.gov. Conversely, female rats demonstrated higher plasma concentrations of Zileuton nih.govfda.gov. This suggests that N-Dehydroxyzileuton, as a major metabolite, would also exhibit a wide distribution pattern with potential sex-dependent variations in tissue accumulation.

Table 1: Gender-Based Differences in Zileuton Tissue Distribution in Sprague-Dawley Rats

Tissue Relative Concentration in Male Rats Relative Concentration in Female Rats
Plasma Lower Higher

| Ileum | Higher | Lower |

Data extrapolated from studies on the parent drug, Zileuton nih.govfda.gov.

The excretion of Zileuton and its metabolites occurs through both renal and fecal routes. In Sprague-Dawley rats, studies have shown that after oral administration, Zileuton is detectable in urine fda.govresearchgate.net. Similar to tissue distribution, gender-specific differences in excretion have been noted, with male rats showing higher levels of Zileuton in their urine at 24 hours post-administration compared to female rats fda.gov.

Metabolite profiling of Zileuton in human studies has identified several metabolites, including glucuronides nih.gov. While specific preclinical metabolite profiling data for N-Dehydroxyzileuton is limited, it is anticipated that it would be further metabolized and/or excreted in both urine and feces. The parent drug, Zileuton, is known to undergo phase I and phase II metabolism fda.gov.

In Vivo Metabolic Clearance and Half-Life Determination in Preclinical Species

The metabolic clearance and half-life of Zileuton have been investigated in rat models. Following oral administration, the time to reach maximum plasma concentration (Tmax) for Zileuton varied between male and female rats and was also dependent on the formulation. In male rats, the Tmax was observed at 2 hours for nanocrystal and physical mixture formulations, and 1 hour for the active pharmaceutical ingredient (API) fda.gov. In female rats, the Tmax was 1 hour for the nanocrystal and physical mixture formulations and 2 hours for the API fda.gov. Plasma levels of Zileuton were generally undetectable by 24 hours in both sexes across all formulations nih.gov.

Table 2: Pharmacokinetic Parameters of Zileuton in Sprague-Dawley Rats

Sex Formulation Tmax (hours)
Male API 1
Nanocrystal 2
Physical Mixture 2
Female API 2
Nanocrystal 1

Data represents the parent drug, Zileuton fda.gov.

The half-life of N-Dehydroxyzileuton in preclinical species has not been specifically reported. However, as a metabolite, its clearance would be dependent on the rate of its formation from Zileuton and its own subsequent metabolism and excretion. The lower plasma concentrations of Zileuton in male rats have been correlated with a higher expression of phase I and phase II metabolic enzymes in the intestinal tissue, suggesting a more rapid metabolic clearance in males fda.gov.

Preclinical Pharmacodynamic and Mechanistic Investigations of N Dehydroxyzileuton

Assessment of Potential Biological Activity in In Vitro Systems

In vitro studies have been crucial in elucidating the pharmacological character of N-Dehydroxyzileuton. These investigations have largely concluded that this metabolite does not possess significant biological activity, particularly in comparison to its parent compound, zileuton (B1683628).

Receptor Binding Assays for N-Dehydroxyzileuton

Specific receptor binding assays for N-dehydroxyzileuton are not extensively reported in publicly available scientific literature, likely due to its established nature as a pharmacologically inactive metabolite. nih.govresearchgate.netcymitquimica.com However, studies have investigated its binding to plasma proteins, which is a critical pharmacodynamic parameter influencing a compound's distribution and availability.

In an in vitro study using an ultrafiltration technique, the plasma protein binding of N-dehydroxyzileuton was determined and compared to that of zileuton. Over a concentration range of 0.1 to 100 mg/L, N-dehydroxyzileuton was found to be highly bound to human plasma proteins, with an average binding of 92.0% ± 0.12%. researchgate.netnih.gov This is slightly lower than the plasma protein binding of its parent compound, zileuton, which was found to be 93.1% ± 0.22% bound under the same conditions. researchgate.netnih.gov Zileuton's binding is primarily to human serum albumin. researchgate.netnih.gov The blood to plasma concentration ratio for both N-dehydroxyzileuton and zileuton was found to be in the range of 0.65 to 0.68, indicating that these compounds are predominantly distributed in the plasma. nih.gov

Interactive Data Table: Comparative Plasma Protein Binding

CompoundAverage Plasma Protein Binding (%)Concentration Range (mg/L)
N-Dehydroxyzileuton 92.0 ± 0.120.1 - 100
Zileuton 93.1 ± 0.220.1 - 100

Enzyme Inhibition or Activation Studies Distinct from Parent Compound (Zileuton)

The primary mechanism of action of zileuton is the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. drugbank.comontosight.ai Consequently, the most critical enzymatic assessment for N-dehydroxyzileuton has been its effect on this enzyme.

Multiple studies have definitively characterized N-dehydroxyzileuton as a pharmacologically inactive metabolite concerning the inhibition of 5-lipoxygenase. nih.govresearchgate.netcymitquimica.com This lack of activity on the primary target of zileuton is a key distinguishing feature between the two compounds.

While N-dehydroxyzileuton does not inhibit 5-lipoxygenase, it is, along with zileuton, a substrate for cytochrome P450 (CYP) isoenzymes, specifically CYP1A2, CYP2C9, and CYP3A4, which are responsible for their oxidative metabolism. drugbank.com

Cellular Assays for Downstream Signaling Effects or Functional Responses

Consistent with its lack of direct enzyme inhibition, cellular assays have not demonstrated significant downstream signaling effects or functional responses for N-dehydroxyzileuton. Its inability to inhibit 5-lipoxygenase means it does not prevent the cellular production of leukotrienes, such as leukotriene B4 (LTB4). nih.govnih.gov The inhibition of LTB4 biosynthesis is a key pharmacodynamic effect of zileuton. nih.gov

Evaluation of N-Dehydroxyzileuton-D4 (major) as a Probe for Target Engagement Studies

There is currently no available scientific literature detailing the evaluation or use of N-Dehydroxyzileuton-D4 (major) as a probe for target engagement studies. The established pharmacological inactivity of the non-deuterated compound likely precludes the development and application of its deuterated analog for such purposes, as there is no specific biological target to engage.

Comparative Preclinical Pharmacodynamic Profile of N-Dehydroxyzileuton with Zileuton

The preclinical pharmacodynamic profile of N-dehydroxyzileuton is largely defined by its contrast with that of its parent compound, zileuton.

Interactive Data Table: Comparative Preclinical Pharmacodynamic Profile

FeatureN-DehydroxyzileutonZileuton
5-Lipoxygenase Inhibition InactiveActive inhibitor
Leukotriene Synthesis Inhibition No significant inhibitionInhibits synthesis of LTB4 and other leukotrienes
Plasma Protein Binding ~92.0%~93.1%
Metabolism Substrate for CYP1A2, CYP2C9, CYP3A4Substrate for CYP1A2, CYP2C9, CYP3A4

Advanced Spectroscopic and Mechanistic Applications of N Dehydroxyzileuton D4 Major

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a versatile technique for elucidating the structure and dynamics of molecules. nih.gov The use of isotopically labeled compounds like N-Dehydroxyzileuton-D4 offers significant advantages in NMR-based studies.

The substitution of protons (¹H) with deuterium (B1214612) (²H or D) in a molecule has profound effects on its ¹H NMR spectrum. studymind.co.uk Since deuterium has a different gyromagnetic ratio and is NMR-inactive under typical ¹H NMR conditions, the signals corresponding to the deuterated positions disappear from the proton spectrum. This leads to a significant simplification of complex spectra, which is particularly useful when analyzing mixtures containing multiple overlapping signals.

In the case of N-Dehydroxyzileuton-D4, the replacement of four protons simplifies the spectrum, allowing for unambiguous assignment of the remaining proton signals. This is crucial for detailed structural confirmation and for studying the molecule's conformation in solution.

Furthermore, deuterium labeling is advantageous in relaxation studies. Deuterium has a spin of 1, unlike the proton's spin of 1/2. wikipedia.org This difference influences the relaxation properties of nearby protons. By selectively deuterating parts of a molecule, researchers can probe molecular dynamics and intermolecular interactions with greater precision. For highly deuterated compounds, direct ²H-NMR can be employed, which, under the right experimental conditions, provides quantitative information about the level of deuterium enrichment. sigmaaldrich.com

Table 1: Comparison of ¹H NMR and ²H NMR Spectroscopic Properties

Property¹H (Proton) NMR²H (Deuterium) NMR
Spin (I) 1/21 wikipedia.org
Natural Abundance ~99.98%~0.016% wikipedia.org
Relative Sensitivity 1.000.00965
Gyromagnetic Ratio (γ) 26.75 x 10⁷ rad T⁻¹s⁻¹4.11 x 10⁷ rad T⁻¹s⁻¹
Effect of Labeling Signal disappears at the site of deuteration in ¹H spectrum. studymind.co.ukA strong signal appears in the ²H spectrum for the labeled compound. wikipedia.org
Primary Application Structural elucidation of organic molecules.Signal simplification, mechanistic studies, analysis of deuterated compounds. studymind.co.ukwikipedia.org

NMR is a powerful tool for studying the interactions between small molecules (ligands) and proteins at an atomic level. universiteitleiden.nlspringernature.com Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) experiments provide valuable information on binding affinity, kinetics, and the conformation of the ligand in the bound state. nih.govustc.edu.cn

The use of a deuterated ligand like N-Dehydroxyzileuton-D4 can enhance these studies. In STD NMR experiments, for instance, selective saturation of protein resonances is transferred to a binding ligand. By comparing spectra with on-resonance and off-resonance protein saturation, the signals of the binding ligand can be identified. univr.it Using a deuterated ligand simplifies its ¹H NMR spectrum, making it easier to detect and analyze the transferred saturation, especially for the parts of the molecule that are in close contact with the protein.

In chemical shift perturbation studies, the chemical shifts of a protein are monitored upon titration with a ligand. nih.gov While this typically involves an isotopically labeled protein, observing the ligand's signals can also be informative. The simplified spectrum of N-Dehydroxyzileuton-D4 allows for clearer observation of changes in its chemical shifts upon binding, providing complementary information about the binding event.

High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for identifying and quantifying metabolites in complex biological samples. The use of stable isotope-labeled internal standards is the gold standard for accurate quantification.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion, its fragmentation, and analysis of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and is used for its identification. When analyzing a deuterated analogue like N-Dehydroxyzileuton-D4, the mass of the molecular ion will be shifted by +4 Da compared to its unlabeled counterpart.

Table 2: Hypothetical Fragmentation Analysis of N-Dehydroxyzileuton vs. N-Dehydroxyzileuton-D4

Fragment DescriptionUnlabeled Precursor (m/z)D4-Labeled Precursor (m/z)Mass Shift (Da)Interpretation
Precursor Ion [M+H]⁺ XX + 4+4Confirms incorporation of 4 deuterium atoms.
Fragment A YY + 4+4The D4 label is located on this part of the molecule.
Fragment B ZZ0The D4 label is not present in this fragment.

In quantitative metabolomics and proteomics, stable isotope-labeled compounds are widely used as internal standards to correct for variations in sample preparation and instrument response. nih.govnih.gov N-Dehydroxyzileuton-D4 is an ideal internal standard for the quantification of endogenous N-dehydroxyzileuton.

Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass. By adding a known amount of N-Dehydroxyzileuton-D4 to a sample, the endogenous concentration of N-dehydroxyzileuton can be accurately determined by comparing the peak areas or intensities of the labeled and unlabeled compounds. This approach significantly improves the precision and accuracy of quantitative measurements in complex biological matrices.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry utilizes computer simulations to solve chemical problems, providing insights into molecular structures, properties, and interactions. wikipedia.org Molecular modeling techniques, such as molecular mechanics and quantum mechanics, can be applied to study N-Dehydroxyzileuton-D4.

These methods can be used to:

Predict Optimized Geometry: Calculate the most stable three-dimensional conformation of the molecule.

Simulate Spectroscopic Properties: Predict NMR and infrared spectra to aid in the interpretation of experimental data.

Model Ligand-Protein Docking: Simulate the interaction of N-Dehydroxyzileuton-D4 with its biological targets, such as enzymes or receptors. This can help to understand the binding mode and the structural basis of its activity.

Investigate Reaction Mechanisms: Study the energetic profiles of metabolic pathways involving the compound.

The use of computational tools complements experimental data from NMR and MS, providing a more complete picture of the molecule's chemical behavior. mdpi.com For instance, density functional theory (DFT) calculations can predict the vibrational frequencies of chemical bonds, and differences between C-H and C-D bonds can be correlated with experimental spectroscopic data.

Docking Studies with Metabolic Enzymes (e.g., CYP2C9 active site interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug metabolism, docking studies are invaluable for visualizing and predicting how a drug candidate or its metabolite, such as N-Dehydroxyzileuton-D4, might interact with the active site of a metabolic enzyme like Cytochrome P450 2C9 (CYP2C9).

The active site of CYP2C9 is characterized by a number of key amino acid residues that play a crucial role in substrate binding and catalysis. These residues, including Phe100, Phe114, Arg108, Leu208, and Phe476, contribute to the shape and chemical environment of the active site, influencing which molecules can bind and how they are oriented for metabolism. virginia.edunih.govannualreviews.org

A hypothetical docking study of N-Dehydroxyzileuton-D4 within the CYP2C9 active site would aim to identify the specific interactions that stabilize the enzyme-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. The binding energy, a calculated value representing the strength of the interaction, is a key output of docking simulations. A lower binding energy generally indicates a more stable complex.

Due to the lack of specific experimental data for N-Dehydroxyzileuton-D4, the following interactive data table presents hypothetical yet plausible results from a simulated docking study with the active site of CYP2C9. This table is for illustrative purposes to demonstrate the type of data generated from such a study.

Table 1: Hypothetical Docking Study of N-Dehydroxyzileuton-D4 with CYP2C9 Active Site
Interacting ResidueType of InteractionHypothetical Distance (Å)Estimated Contribution to Binding Energy (kcal/mol)
Phe114Pi-Pi Stacking3.8-2.5
Arg108Hydrogen Bond2.9-4.0
Leu366Hydrophobic4.2-1.5
Ala297Van der Waals3.5-1.0
Asn217Hydrogen Bond3.1-3.5

Prediction of Metabolic Soft Spots and Deuterium Kinetic Isotope Effects for Biotransformation Mechanisms

Prediction of Metabolic Soft Spots

"Metabolic soft spots" refer to the positions within a molecule that are most susceptible to metabolism by enzymes. Identifying these soft spots is a critical step in drug design, as modifications at these sites can improve the metabolic stability and pharmacokinetic profile of a compound. Computational tools and algorithms are widely used to predict these metabolic liabilities. These tools analyze the chemical structure of a molecule and, based on known metabolic reactions and enzyme specificities, predict the most likely sites of metabolism.

For N-Dehydroxyzileuton-D4, a derivative of Zileuton (B1683628), the primary sites of metabolism are expected to be similar to the parent compound, involving oxidation reactions mediated by CYP enzymes. The N-dehydroxylated moiety itself is a product of metabolism. Further metabolism could occur on the benzothiophene ring or the ethyl side chain.

The following interactive data table illustrates a hypothetical prediction of metabolic soft spots for N-Dehydroxyzileuton-D4, indicating the potential sites for further biotransformation. The "Metabolic Lability Score" is a hypothetical value from 0 to 1, with higher scores indicating a greater likelihood of metabolism at that site.

Table 2: Hypothetical Prediction of Metabolic Soft Spots for N-Dehydroxyzileuton-D4
Potential Metabolic Soft SpotPredicted BiotransformationMetabolic Lability Score (Hypothetical)Primary Metabolizing Enzyme (Predicted)
Benzothiophene Ring (various positions)Hydroxylation0.85CYP2C9/CYP3A4
Ethyl Side Chain (alpha-carbon)Oxidation0.65CYP1A2
Urea MoietyHydrolysis0.40Esterases/Amide hydrolases

Deuterium Kinetic Isotope Effects for Biotransformation Mechanisms

The substitution of hydrogen with its heavier isotope, deuterium, at a metabolic soft spot can significantly alter the rate of metabolism. This phenomenon is known as the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, replacing hydrogen with deuterium will slow down the reaction rate.

For N-Dehydroxyzileuton-D4, the four deuterium atoms are located on the N-dehydroxylated group. If this site were a "soft spot" for further metabolism involving C-H (or in this case, N-H or adjacent C-H) bond cleavage, the presence of deuterium would be expected to slow down this process. The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A kH/kD value greater than 1 indicates a normal kinetic isotope effect, signifying a slower metabolism for the deuterated compound.

The interactive data table below presents hypothetical KIE values for the biotransformation of N-Dehydroxyzileuton-D4 at a potential metabolic soft spot. These values are illustrative and represent the expected impact of deuteration on the metabolic rate.

Table 3: Hypothetical Deuterium Kinetic Isotope Effects for the Biotransformation of N-Dehydroxyzileuton-D4
Metabolic ReactionRate Constant for Non-deuterated Analog (kH) (Hypothetical)Rate Constant for N-Dehydroxyzileuton-D4 (kD) (Hypothetical)Kinetic Isotope Effect (kH/kD)Implication for Metabolic Stability
Oxidation at Deuterated Site5.0 x 10-3 s-11.5 x 10-3 s-13.33Significantly Increased
Hydroxylation on Benzothiophene Ring2.0 x 10-3 s-11.9 x 10-3 s-11.05Minimally Affected

Future Directions and Emerging Research Avenues for N Dehydroxyzileuton D4 Major

Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling

The precise and sensitive quantification of N-Dehydroxyzileuton-D4 is fundamental to understanding its metabolic fate and biological activity. Current methods for the parent drug, Zileuton (B1683628), and its deuterated internal standard (Zileuton-D4) primarily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Future research will likely focus on developing more advanced analytical platforms for comprehensive profiling of N-Dehydroxyzileuton-D4 and other related metabolites.

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) and Orbitrap-based systems, offers significant advantages over traditional triple quadrupole instruments. youtube.com These platforms can provide more detailed structural information and can be used for untargeted metabolomics to identify previously unknown metabolites of Zileuton. e-century.us Coupling these HRMS systems with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) can further enhance the resolution and sensitivity of detection. e-century.us

Another emerging area is the use of ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape in the gas phase. This additional dimension of separation can help to resolve isomeric metabolites and provide deeper insights into the metabolic profile of Zileuton.

Table 1: Comparison of Current and Future Analytical Platforms for N-Dehydroxyzileuton-D4 Analysis

FeatureCurrent Platform (LC-MS/MS)Future Platform (UHPLC-HRMS/IM-MS)
Resolution Low to MediumHigh
Selectivity High (MRM mode)Very High
Metabolite Coverage TargetedUntargeted and Targeted
Structural Information Limited (fragmentation pattern)Detailed (accurate mass and ion mobility)
Application Quantitative analysisMetabolite identification, metabolomics

Integration into Systems Biology Approaches for Holistic Metabolic Mapping and Network Analysis

Systems biology offers a holistic approach to understanding complex biological systems by integrating experimental data with computational modeling. nih.govfrontiersin.orgresearchgate.net A quantitative systems pharmacology (QSP) model has already been developed for Zileuton to understand its complex pharmacokinetic and pharmacodynamic behavior. nih.gov Future research should focus on integrating data on N-Dehydroxyzileuton-D4 into such models.

These systems-level analyses can help to identify key control points in the metabolic network and may reveal novel targets for therapeutic intervention.

Table 2: Potential Inputs and Outputs of a Systems Biology Model Integrating N-Dehydroxyzileuton-D4

Model InputsModel Outputs
Plasma concentration of ZileutonPredicted bronchodilatory effect
Plasma concentration of N-Dehydroxyzileuton-D4Flux through the 5-lipoxygenase pathway
Enzyme kinetics of Zileuton metabolismPredicted changes in eosinophil trafficking
Gene expression data for relevant enzymesIdentification of key metabolic control points

Exploration of N-Dehydroxyzileuton's Role in Disease Pathophysiology within Preclinical Contexts

While Zileuton's role in inhibiting leukotriene synthesis is well-established, the specific biological activity of its metabolites, such as N-Dehydroxyzileuton, is less understood. The availability of N-Dehydroxyzileuton-D4 as a stable, isotopically labeled compound provides a unique opportunity to investigate its role in disease pathophysiology in preclinical models.

Furthermore, metabolomic profiling of sputum or bronchoalveolar lavage fluid from these preclinical models can reveal how N-Dehydroxyzileuton-D4 alters the local metabolic environment in the lungs. e-century.us This could lead to the discovery of new biomarkers for disease severity and treatment response.

Advancements in Isotopic Labeling Strategies for Complex Biological Systems Research

Isotopic labeling is a powerful technique for tracing the metabolic fate of drugs and their metabolites. wikipedia.orgmusechem.comtaylorandfrancis.com While N-Dehydroxyzileuton-D4 is already a deuterated compound, future research can leverage more advanced isotopic labeling strategies.

For instance, dual-labeling with both stable isotopes (like deuterium (B1214612) and carbon-13) can provide even more detailed information about metabolic pathways. By synthesizing N-Dehydroxyzileuton with both D4 and 13C labels, researchers can trace the fate of different parts of the molecule simultaneously.

Another area of advancement is in the methods of introducing isotopic labels. Multicomponent reactions (MCRs) are emerging as a promising approach for the efficient synthesis of isotopically labeled molecules. researchgate.net These strategies can facilitate the development of a wider range of isotopically labeled standards and tracers for use in complex biological systems research.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-Dehydroxyzileuton-D4 (major)?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is standard for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) confirms structural integrity. Mass spectrometry (MS), particularly High-Resolution MS (HRMS), validates molecular weight and isotopic labeling (e.g., deuterium incorporation). For reproducibility, ensure instrument calibration using certified reference standards and document spectral baselines to minimize noise interference .

Q. What critical parameters must be controlled during the synthesis of N-Dehydroxyzileuton-D4 (major) to ensure reproducibility?

  • Methodological Answer : Key parameters include reaction temperature (±2°C tolerance), stoichiometric ratios of precursors (validated via titration), solvent purity (HPLC-grade), and inert atmosphere conditions (argon/nitrogen flow). Reaction progress should be monitored via Thin-Layer Chromatography (TLC) or in-situ FTIR to detect intermediate formation. Post-synthesis, use recrystallization or column chromatography (e.g., silica gel with gradient elution) to isolate the compound .

Q. How should researchers design stability studies to assess N-Dehydroxyzileuton-D4 (major) under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled stressors:

  • Temperature : 25°C, 40°C, and 60°C.
  • Humidity : 60% RH and 75% RH.
  • Light : UV-Vis exposure per ICH Q1B guidelines.
    Analyze degradation products weekly via HPLC and compare against baseline purity. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of N-Dehydroxyzileuton-D4 (major) from its deuterated analogs or metabolites?

  • Methodological Answer : Employ Ultra-HPLC (UHPLC) with sub-2µm particle columns (e.g., C18 or HILIC phases) for enhanced resolution. Adjust mobile phase pH (2.5–6.5) and organic modifier gradient (acetonitrile/methanol) to exploit subtle polarity differences. For complex mixtures, couple with tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) to isolate specific ions. Validate separation efficiency using spiked samples with known analog concentrations .

Q. What strategies resolve discrepancies in reported binding affinities of N-Dehydroxyzileuton-D4 (major) across different assay platforms (e.g., SPR vs. ITC)?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • Surface Plasmon Resonance (SPR) : Optimize ligand immobilization density to avoid avidity effects.
  • Isothermal Titration Calorimetry (ITC) : Ensure proper buffer matching to minimize heat-of-dilution artifacts.
    Normalize data to internal controls (e.g., a reference compound with well-characterized binding kinetics). Statistically analyze batch-to-batch variability using ANOVA to identify platform-specific biases .

Q. How can in vitro metabolic stability assays be designed to evaluate N-Dehydroxyzileuton-D4 (major)’s pharmacokinetic profile?

  • Methodological Answer : Use pooled human hepatocytes (≥5 donors) incubated with the compound (1–10 µM) in Williams’ Medium E. Monitor time-dependent depletion via LC-MS/MS, calculating intrinsic clearance (CLint). Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated hepatocytes). For metabolite identification, employ high-resolution MS/MS with data-dependent acquisition (DDA) and fragment ion spectral libraries .

Q. What experimental frameworks address contradictory findings in the oxidative stability of N-Dehydroxyzileuton-D4 (major) under physiological vs. accelerated conditions?

  • Methodological Answer : Replicate studies using standardized protocols:

  • Physiological conditions : Simulate plasma (pH 7.4, 37°C) with added antioxidants (e.g., ascorbate).
  • Accelerated oxidation : Use tert-butyl hydroperoxide (t-BHP) as a radical initiator.
    Quantify degradation products via LC-MS and apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal contaminants). Publish raw datasets to enable meta-analysis .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze batch variability in N-Dehydroxyzileuton-D4 (major) synthesis yields?

  • Methodological Answer : Perform a Design of Experiments (DoE) approach (e.g., factorial design) to assess factors like catalyst loading or reaction time. Use regression analysis to model yield variability and identify critical parameters. For outlier batches, conduct Root Cause Analysis (RCA) via Fishbone diagrams to trace deviations to specific process steps .

Q. What protocols ensure robust quantification of N-Dehydroxyzileuton-D4 (major) in complex biological matrices (e.g., plasma)?

  • Methodological Answer : Implement a stable isotope-labeled internal standard (SIL-IS) structurally analogous to the analyte. Validate the method per FDA guidelines for linearity (R² ≥0.99), precision (CV ≤15%), and recovery (80–120%). For matrix effects, compare slopes of calibration curves in solvent vs. biological fluid .

Tables for Methodological Reference

Analytical Technique Key Parameters Detection Limit Reference
HPLC-UV/VisColumn: C18, 5µm; Flow: 1.0 mL/min0.1 µg/mL
HRMSResolution: >30,000; Scan range: m/z 50–10000.01 µg/mL
NMR (¹H)Frequency: 400 MHz; Solvent: CDCl₃1 mol% impurity
Metabolic Assay Parameter Optimal Range Validation Criteria
Hepatocyte viability≥85% (trypan blue exclusion)Pre-incubation ATP ≥80% control
CLint5–500 µL/min/million cellsR² ≥0.95 for depletion curve

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.